molecular formula C20H16N6O5 B4327136 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINE

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINE

Cat. No.: B4327136
M. Wt: 420.4 g/mol
InChI Key: MXMUYVVCKXLWEE-UHFFFAOYSA-N
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Description

N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of benzodioxin and oxadiazolopyrazine moieties, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 1,4-benzodioxane-6-amine with various reagents to form the desired product. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further reacted with different alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine stands out due to its combination of benzodioxin and oxadiazolopyrazine moieties, which confer unique chemical properties and reactivity

Properties

IUPAC Name

5-N,6-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O5/c1-3-13-15(29-7-5-27-13)9-11(1)21-17-18(24-20-19(23-17)25-31-26-20)22-12-2-4-14-16(10-12)30-8-6-28-14/h1-4,9-10H,5-8H2,(H,21,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMUYVVCKXLWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC4=NON=C4N=C3NC5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINE
Reactant of Route 2
Reactant of Route 2
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINE
Reactant of Route 3
Reactant of Route 3
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINE
Reactant of Route 4
Reactant of Route 4
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINE
Reactant of Route 5
Reactant of Route 5
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINE
Reactant of Route 6
Reactant of Route 6
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINE

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